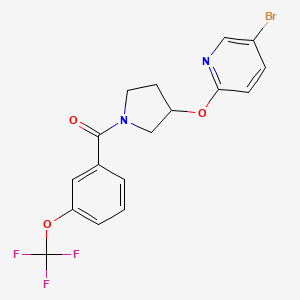

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Description

The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone features a pyrrolidinyloxy scaffold linked to a 5-bromopyridine moiety and a 3-(trifluoromethoxy)phenyl methanone group. Key structural attributes include:

- Bromine substituent: Enhances hydrophobic interactions and may improve target binding affinity.

- Trifluoromethoxy group: Increases metabolic stability and lipophilicity, common in CNS-active and antiviral agents.

While direct biological data for this compound is absent in the provided evidence, its design aligns with medicinal chemistry strategies for targeting enzymes like HIV integrase (IN) or kinases, where halogenation and aromatic groups are critical .

Properties

IUPAC Name |

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrF3N2O3/c18-12-4-5-15(22-9-12)25-14-6-7-23(10-14)16(24)11-2-1-3-13(8-11)26-17(19,20)21/h1-5,8-9,14H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILUGYJKWQBYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone typically involves multiple steps, including the formation of the bromopyridine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromopyridine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Antiviral Piroxicam Analogs (EC~50~ 20–25 µM)

Relevance : Piroxicam-derived compounds (e.g., 13d, 13l, 13m) exhibit anti-HIV activity via IN inhibition, with EC~50~ values of 20–25 µM and selectivity indices >26 .

Comparison :

- Structural divergence : The target compound lacks the piroxicam core but shares halogenation (bromine) and aromatic systems, which are critical for IN binding.

- Mechanistic insight : Docking studies of piroxicam analogs suggest interactions similar to raltegravir (an FDA-approved IN inhibitor). The bromopyridine group in the target compound may mimic raltegravir’s halogenated benzyl moiety, enhancing binding .

Bromophenyl/Fluorophenyl Pyrazole Derivatives

Relevance: Crystallographic studies highlight bromophenyl and fluorophenyl pyrazoles (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) with defined stereoelectronic properties . Comparison:

- Halogenation : Both the target compound and these pyrazoles use bromine and fluorine for steric and electronic effects.

- Limitation: No biological activity data is available for these pyrazoles, restricting functional comparisons.

Fluorinated Aromatic Compounds in Patent Literature

Relevance: Complex fluorinated chromenones and pyrazolo-pyrimidines (e.g., Example 85 in ) feature trifluoromethoxy and fluoroaryl groups . Comparison:

- Bioavailability : Fluorination in both compound classes improves membrane permeability. The target compound’s trifluoromethoxy group may offer similar advantages.

- Structural complexity : Patent compounds often prioritize polycyclic cores, whereas the target compound uses a simpler pyrrolidine-pyridine linkage.

Pyridinyl Methanone Derivatives

Relevance: Compounds like [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone share the methanone-pyridine motif . Comparison:

- Methanone linkage: Both classes use this group for planar rigidity, aiding π-π stacking in receptor binding.

- Substituent variation : The indole group in the analog vs. the pyrrolidinyloxy group in the target compound may influence solubility and target selectivity.

Biological Activity

The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that belongs to a class of heterocyclic compounds. Its structure includes a pyrrolidine ring, brominated pyridine, and trifluoromethoxy phenyl group, suggesting potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 400.24 g/mol. The presence of halogen substituents (bromine and trifluoromethoxy) is known to enhance biological activity by influencing molecular interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Similar compounds have shown promising anticancer properties. For instance, derivatives of pyrrolidine have been characterized for their ability to inhibit the proliferation of cancer cells, including A549 lung adenocarcinoma cells .

- A study demonstrated that certain 5-oxopyrrolidine derivatives exhibited significant cytotoxicity against A549 cells while maintaining low toxicity to non-cancerous cells .

-

Antimicrobial Activity

- Compounds with similar structural features have been evaluated for antimicrobial properties against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. These studies suggest that the incorporation of bromine and trifluoromethyl groups may enhance antimicrobial efficacy .

- Mechanism of Action

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to This compound :

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination of pyridine derivatives.

- Nucleophilic substitution reactions with pyrrolidine.

- Coupling reactions to introduce the trifluoromethoxy phenyl group.

These synthetic routes allow for modifications that can enhance biological properties or create analogs for further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.